molecular formula C10H16O2 B138617 3,4-DIMETHYL-CYCLOHEX-3-ENECARBOXYLIC ACID METHYL ESTER CAS No. 128352-69-2

3,4-DIMETHYL-CYCLOHEX-3-ENECARBOXYLIC ACID METHYL ESTER

Cat. No.: B138617
CAS No.: 128352-69-2
M. Wt: 168.23 g/mol
InChI Key: MLXHWXTWIQUFRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-DIMETHYL-CYCLOHEX-3-ENECARBOXYLIC ACID METHYL ESTER is a cyclic ester with a methyl group attached to the cyclohexene ring. It is a white, crystalline solid with a melting point of 31-33°C. This compound is used in various scientific research applications, including organic synthesis, drug development, and drug delivery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-DIMETHYL-CYCLOHEX-3-ENECARBOXYLIC ACID METHYL ESTER typically involves the esterification of 3-Cyclohexene-1-carboxylic acid with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

3,4-DIMETHYL-CYCLOHEX-3-ENECARBOXYLIC ACID METHYL ESTER undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

3,4-DIMETHYL-CYCLOHEX-3-ENECARBOXYLIC ACID METHYL ESTER is used in a variety of scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Drug Development: The compound is used in the development of pharmaceuticals due to its ability to form stable esters.

    Drug Delivery: It is used in drug delivery systems to improve the solubility and bioavailability of drugs.

    Industrial Applications: The compound is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,4-DIMETHYL-CYCLOHEX-3-ENECARBOXYLIC ACID METHYL ESTER involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological targets. The compound can also participate in various metabolic pathways, leading to the formation of biologically active metabolites .

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyclohexene-1-carboxylic acid, methyl ester
  • 3-Cyclohexene-1-carboxylic acid, 4-methyl-, methyl ester
  • 1-Cyclohexene-1-carboxylic acid, 4-(1,5-dimethyl-3-oxohexyl)-, methyl ester

Uniqueness

3,4-DIMETHYL-CYCLOHEX-3-ENECARBOXYLIC ACID METHYL ESTER is unique due to the presence of two methyl groups on the cyclohexene ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties .

Properties

CAS No.

128352-69-2

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

methyl 3,4-dimethylcyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C10H16O2/c1-7-4-5-9(6-8(7)2)10(11)12-3/h9H,4-6H2,1-3H3

InChI Key

MLXHWXTWIQUFRX-UHFFFAOYSA-N

SMILES

CC1=C(CC(CC1)C(=O)OC)C

Canonical SMILES

CC1=C(CC(CC1)C(=O)OC)C

Synonyms

3,4-DIMETHYL-CYCLOHEX-3-ENECARBOXYLIC ACID METHYL ESTER

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of methyl acrylate (1 eq.) and 2,3-dimethylbuta-1,3-diene (1.1 eq.) in toluene (2M) was pumped through a heated coil reactor at 220° C. with a residence time of 17 minutes. The resulting mixture was concentrated under reduced pressure and yielded the product as colorless oil (87% yield).
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